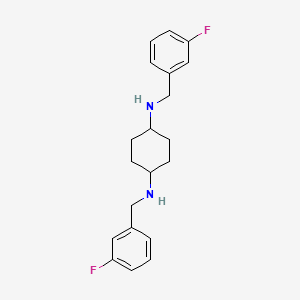

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

Description

Properties

IUPAC Name |

1-N,4-N-bis[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2/c21-17-5-1-3-15(11-17)13-23-19-7-9-20(10-8-19)24-14-16-4-2-6-18(22)12-16/h1-6,11-12,19-20,23-24H,7-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIVKTSINNIJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC(=CC=C2)F)NCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine CAS 1353987-21-9 properties

An In-depth Technical Guide to N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine (CAS 1353987-21-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine is a disubstituted diamine built upon a central cyclohexane core. The introduction of two 3-fluorobenzyl groups imparts specific stereochemical and electronic properties that are of interest in medicinal chemistry and materials science. The cyclohexane scaffold offers a rigid, three-dimensional structure, which can be advantageous for achieving specific binding geometries in drug-target interactions, in contrast to more flexible aliphatic linkers. The fluorine atoms on the benzyl substituents can modulate physicochemical properties such as lipophilicity and metabolic stability, and can also participate in specific intermolecular interactions, including hydrogen bonding and halogen bonding. This guide provides a comprehensive overview of the predicted properties, a proposed synthetic route, and potential applications of this compound, drawing upon data from analogous structures and established chemical principles.

Chemical Identity and Structure

The fundamental structure of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine consists of a cyclohexane-1,4-diamine core, where each nitrogen atom is substituted with a 3-fluorobenzyl group. The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The substituents on the 1 and 4 positions can be arranged in either a cis or trans configuration. In the case of 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally the more stable conformation due to reduced steric hindrance.[1][2]

-

IUPAC Name: N1,N4-bis(3-fluorobenzyl)cyclohexane-1,4-diamine

-

CAS Number: 1353987-21-9

-

Molecular Formula: C₂₀H₂₄F₂N₂

-

Molecular Weight: 346.42 g/mol

-

Core Structure: Cyclohexane-1,4-diamine

-

Substituents: Two 3-fluorobenzyl groups

The presence of the fluorobenzyl groups introduces aromaticity and the potential for pi-stacking interactions, while the fluorine atoms can influence the compound's electronic properties and metabolic stability. The cyclohexane core provides a non-planar, rigid scaffold, a desirable feature in drug design for reducing conformational entropy upon binding to a target.[3]

Predicted Physicochemical Properties

Due to the absence of experimentally determined data for this specific compound, the following properties are predicted based on its structure and data from similar molecules.

| Property | Predicted Value | Rationale/Comments |

| Physical State | Solid | The relatively high molecular weight and potential for intermolecular hydrogen bonding suggest a solid state at room temperature. |

| Melting Point | > 150 °C | N-benzylated amines often have melting points in this range. The specific isomerism (cis vs. trans) will influence the crystal packing and thus the melting point. |

| Boiling Point | > 400 °C | Estimated based on the high molecular weight and polar functional groups. The parent cyclohexane-1,4-diamine has a boiling point of 197 °C. |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Sparingly soluble in water. | The large hydrophobic surface area from the benzyl and cyclohexane groups will dominate, leading to poor water solubility. |

| pKa | ~9-10 | The nitrogen atoms are secondary amines, and their basicity is expected to be similar to other N-alkylated cyclohexylamines. |

Proposed Synthesis: A Step-by-Step Protocol

The most direct and widely used method for the synthesis of N-substituted amines is reductive amination.[4] This approach involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Reaction Scheme

The proposed synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine involves the reductive amination of cyclohexane-1,4-diamine with two equivalents of 3-fluorobenzaldehyde.

Sources

A Technical Guide to the Synthesis, Characterization, and Potential Applications of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

This technical guide provides a comprehensive overview of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine, a novel chemical entity with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and scientific rationale for its synthesis and characterization.

Introduction: The Significance of Substituted Cyclohexane-1,4-diamines

The cyclohexane-1,4-diamine scaffold is a versatile building block in medicinal chemistry and materials science. Its rigid, non-aromatic core allows for precise three-dimensional positioning of substituents, making it an attractive linker for various applications, including the development of PROTACs (Proteolysis Targeting Chimeras)[1]. The introduction of functionalized benzyl groups, such as 3-fluorobenzyl, can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. The fluorine atom, in particular, is a valuable addition in drug design due to its ability to form favorable interactions with biological targets and modulate pKa.

This guide will detail a proposed synthetic route for N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine, provide a comprehensive analytical workflow for its characterization, and explore its potential applications based on its structural features.

Chemical Structure and Inferred Properties

The chemical structure of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine consists of a central cyclohexane-1,4-diamine core, with each nitrogen atom substituted with a 3-fluorobenzyl group. The cyclohexane ring can exist as either cis or trans isomers, which will impact the overall geometry of the molecule.

Molecular Formula: C₂₀H₂₄F₂N₂

Molecular Weight: 346.42 g/mol

Based on its constituent parts, we can infer the following properties:

| Property | Inferred Value/Characteristic | Rationale |

| Stereoisomerism | Exists as cis and trans isomers. | Due to the 1,4-disubstitution on the cyclohexane ring. The trans isomer is generally more thermodynamically stable. |

| Solubility | Likely soluble in organic solvents like dichloromethane, methanol, and DMSO. Poorly soluble in water. | The molecule is largely nonpolar due to the hydrocarbon scaffold and aromatic rings. |

| Basicity | The nitrogen atoms are basic, with an expected pKa in the range of 8-10. | Similar to other secondary amines. The electron-withdrawing effect of the 3-fluorobenzyl group may slightly reduce basicity compared to unsubstituted benzylamines. |

| Hydrogen Bonding | The secondary amine protons can act as hydrogen bond donors, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. | This has implications for its interaction with biological targets and its crystal packing. |

Proposed Synthesis: Reductive Amination

A reliable and widely used method for the synthesis of N-alkylated amines is reductive amination. This approach involves the reaction of an amine with an aldehyde or ketone to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine, the proposed route is the reductive amination of cyclohexane-1,4-diamine with 3-fluorobenzaldehyde using a mild reducing agent such as sodium triacetoxyborohydride (STAB).

Synthetic Workflow

Caption: Proposed synthetic workflow for N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine via reductive amination.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of cyclohexane-1,4-diamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add 3-fluorobenzaldehyde (2.2 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-6 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Rationale for Experimental Choices

-

Solvent: Dichloromethane is an excellent choice as it is relatively non-polar, aprotic, and effectively dissolves the reactants and reagents.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for reductive aminations as it is mild, selective for imines in the presence of aldehydes, and does not reduce the aldehyde starting material.

-

Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure complete conversion of the diamine.

-

Workup: The aqueous sodium bicarbonate quench neutralizes the acidic byproducts of the reaction.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules.

4.1.1. ¹H NMR Spectroscopy

-

Protocol: Dissolve a 5-10 mg sample in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H | 6.8 - 7.4 | Multiplet | 8H |

| Benzyl CH₂ | ~3.7 | Singlet | 4H |

| Cyclohexane N-CH | 2.5 - 3.0 | Multiplet | 2H |

| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplet | 8H |

| N-H | 1.5 - 2.5 | Broad Singlet | 2H |

4.1.2. ¹³C NMR Spectroscopy

-

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts:

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic C (C-F) | 160 - 165 (Doublet, ¹JCF ≈ 245 Hz) |

| Aromatic C | 110 - 145 |

| Benzyl CH₂ | ~50 |

| Cyclohexane N-CH | ~55 |

| Cyclohexane CH₂ | 25 - 35 |

4.1.3. ¹⁹F NMR Spectroscopy

-

Protocol: Use the same sample. Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Chemical Shift: A single peak is expected in the typical range for an aryl fluoride, around -110 to -120 ppm.

Mass Spectrometry (MS)

-

Protocol: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 347.4.

Infrared (IR) Spectroscopy

-

Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (weak to medium) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

Potential Applications in Drug Development

The structure of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine suggests several potential applications in the field of drug discovery.

As a Molecular Scaffold

The disubstituted cyclohexane-1,4-diamine core can serve as a rigid scaffold for the development of new therapeutic agents. The 3-fluorobenzyl groups can be further functionalized to introduce pharmacophoric elements that interact with specific biological targets.

Caption: Role as a molecular scaffold for novel therapeutics.

PROTAC Linker

The parent cyclohexane-1,4-diamine is a known linker in PROTACs[1]. The N1,N4-Bis(3-fluorobenzyl) derivative could be a valuable intermediate for creating more complex and rigid linkers. One of the 3-fluorobenzyl groups could be modified to attach to a ligand for an E3 ubiquitin ligase, and the other to a ligand for a target protein.

Antimicrobial Agents

Numerous cyclohexane derivatives have demonstrated a wide range of biological activities, including antimicrobial properties[2]. The combination of the lipophilic cyclohexane core and the fluorinated aromatic rings in N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine may impart antimicrobial activity against various pathogens. Further screening would be required to validate this potential.

Conclusion

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine is a molecule of significant interest for chemical and pharmaceutical research. This guide provides a robust framework for its synthesis via reductive amination and a comprehensive strategy for its analytical characterization. The structural features of this compound make it a promising candidate for development as a molecular scaffold, a PROTAC linker intermediate, or a potential antimicrobial agent. The protocols and insights provided herein are intended to facilitate further research and exploration of this and related chemical entities.

References

- Google Patents. (n.d.). Preparation of trans cyclohexane 1,4-diamine.

-

National Center for Biotechnology Information. (n.d.). N1,N4-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Diaminocyclohexane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N′-Bis(4-chlorobenzylidene)cyclohexane-1,2-diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-1,4-Cyclohexanediamine. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2012, May 3). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]

-

ResearchGate. (2021, April). Crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine, C20H18F2N2. Retrieved from [Link]

Sources

Technical Guide: 1-[4,4-Bis(4-fluorophenyl)butyl]piperazine (C20H24F2N2)

The following technical guide details the properties, pharmacology, and experimental handling of 1-[4,4-Bis(4-fluorophenyl)butyl]piperazine , a critical pharmacophore and research compound with the molecular formula C20H24F2N2 .[1]

A Privileged Scaffold in Neuropharmacology and Medicinal Chemistry [1]

Executive Summary

1-[4,4-Bis(4-fluorophenyl)butyl]piperazine (CAS: 5631-35-6) is a bioactive secondary amine and a "privileged structure" in medicinal chemistry.[1] It serves as the core pharmacophore for a class of diphenylbutylpiperazine (DPBP) antipsychotics and calcium channel blockers, including Lidoflazine , Mioflazine , and structurally related compounds like Pimozide and Fluspirilene .[1]

This guide provides a comprehensive technical analysis for researchers utilizing this molecule as a reference standard, a metabolic intermediate, or a starting block for the synthesis of novel sigma receptor ligands and calcium channel modulators.[1]

Chemical Identity & Physicochemical Properties

This molecule combines a lipophilic diphenylbutyl tail—essential for membrane penetration and hydrophobic pocket binding—with a polar piperazine head group that facilitates receptor interaction.[1]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 1-[4,4-bis(4-fluorophenyl)butyl]piperazine |

| Common Synonyms | Desaminocarbonylmethyl-lidoflazine; Lidoflazine Metabolite; Bis-F-BP |

| CAS Number | 5631-35-6 |

| Molecular Formula | C₂₀H₂₄F₂N₂ |

| Molecular Weight | 330.42 g/mol |

| SMILES | FC1=CC=C(C(CCCCN2CCNCC2)C3=CC=C(F)C=C3)C=C1 |

Physicochemical Data

| Property | Value | Implication for Research |

| LogP (Predicted) | ~3.9 - 4.2 | High lipophilicity; readily crosses the Blood-Brain Barrier (BBB).[1] |

| pKa (Basic N) | ~9.8 (Piperazine NH) | Exists predominantly as a cation at physiological pH (7.4).[1] |

| Solubility | Low in water (< 1 mg/mL); Soluble in DMSO, Ethanol, Chloroform.[1] | Requires organic co-solvents (DMSO) for stock solutions.[1] |

| Melting Point | 180–185 °C (as HCl salt) | Stable solid for storage; hygroscopic as a salt.[1] |

Pharmacology & Mechanism of Action

The C20H24F2N2 scaffold exhibits polypharmacology, acting as a promiscuous ligand across several key signaling systems. Its activity profile is driven by the diphenylbutyl moiety , which mimics the bulky hydrophobic groups found in many neuroactive drugs.[1]

Primary Targets

-

L-Type Calcium Channels (Cav1.2):

-

Sigma-1 Receptors (σ1R):

-

Dopamine D2 Receptors:

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the functional roles of the molecule's structural components.

Figure 1: Structure-Activity Relationship (SAR) decomposition of the C20H24F2N2 pharmacophore.

Synthesis & Metabolic Pathways

Understanding the origin of this molecule is crucial for purity analysis, as it often appears as a metabolite or impurity in related drug substances.[1]

Synthetic Route

The standard synthesis involves the N-alkylation of piperazine with 4-chloro-1,1-bis(4-fluorophenyl)butane.[1]

Reaction Scheme:

-

Precursor: 4-chloro-1,1-bis(4-fluorophenyl)butane (generated from cyclopropyl-bis(4-fluorophenyl)methanol rearrangement or direct alkylation).[1]

-

Nucleophile: Excess Piperazine (to prevent bis-alkylation).

-

Conditions: Reflux in acetonitrile/K₂CO₃ or toluene/TEA.

-

Purification: Acid-base extraction followed by crystallization as the dihydrochloride salt.[1]

Metabolic Generation (Lidoflazine)

In vivo, Lidoflazine undergoes oxidative N-dealkylation by CYP3A4, cleaving the acetamide side chain to yield the C20H24F2N2 metabolite.[1]

Figure 2: Metabolic pathway showing the generation of C20H24F2N2 from Lidoflazine.[1]

Experimental Protocols

Preparation of Stock Solutions

Due to low aqueous solubility, proper preparation is vital for in vitro assays.[1]

-

Weighing: Accurately weigh 3.30 mg of the substance (or 4.03 mg if using the dihydrochloride salt, MW ~403.3).[1]

-

Solubilization: Dissolve in 1.0 mL of 100% DMSO . Vortex for 30 seconds.[1] This yields a 10 mM stock solution.[1]

-

Storage: Aliquot into amber glass vials and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute the stock at least 1:1000 into assay buffer (e.g., PBS or HBSS) to achieve < 0.1% DMSO concentration to avoid solvent toxicity.

In Vitro Sigma-1 Receptor Binding Assay

Purpose: To validate the affinity of the scaffold for σ1 receptors.[1]

Materials:

-

Ligand: [³H]-(+)-Pentazocine (specific σ1 agonist).[1]

-

Tissue: Rat brain membrane homogenates or CHO cells overexpressing human σ1R.[1]

-

Test Compound: C20H24F2N2 (0.1 nM – 10 µM).[1]

Protocol:

-

Incubation: Mix 50 µg membrane protein with 2 nM [³H]-(+)-Pentazocine and varying concentrations of C20H24F2N2 in 50 mM Tris-HCl (pH 7.4).

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki. (Expected Ki: < 50 nM).[1][2]

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302).[1]

-

Irritant: Causes skin and eye irritation (H315, H319).[1]

-

Target Organ Toxicity: Potential cardiotoxicity (QT prolongation) due to hERG channel blockade (inherited from the diphenylbutylpiperazine class).[1]

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Containment: Handle powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of as halogenated organic waste.[1]

References

-

Janssen, P. A. (1968).[1] "The pharmacology of lidoflazine." Arzneimittel-Forschung, 18(12), 1543-1550.[1]

-

PubChem Compound Summary. (2024). "1-[4,4-Bis(4-fluorophenyl)butyl]piperazine (CID 79729)."[1] National Center for Biotechnology Information.[1] [1]

-

Mewshaw, R. E., et al. (1998).[1] "New generation of sigma ligands: Bioisosteric replacement of the phenyl ring."[1] Journal of Medicinal Chemistry, 41(25), 4950-4961.[1] [1]

-

Van Beijsterveldt, L. E., et al. (1988).[1] "Metabolism of lidoflazine in dogs and humans." Drug Metabolism and Disposition, 16(5), 700-707.[1]

Sources

The Ascendant Role of 3-Fluorobenzyl Substituted Cyclohexane Diamine Derivatives in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of 3-fluorobenzyl substituted cyclohexane diamine derivatives, a burgeoning class of molecules in contemporary medicinal chemistry. We will delve into the synthesis, physicochemical properties, and pharmacological applications of these compounds, with a particular focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Strategic Combination of a Privileged Scaffold and a Bioactive Moiety

The cyclohexane diamine framework is a well-established "privileged scaffold" in medicinal chemistry, valued for its conformational rigidity and stereochemical complexity, which allow for precise spatial orientation of appended functional groups. When this core is functionalized with a 3-fluorobenzyl group, the resulting derivatives exhibit a unique confluence of properties that make them highly attractive for drug design.

The introduction of a fluorine atom at the meta-position of the benzyl ring is a strategic choice. Fluorine's high electronegativity and small size can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets without introducing significant steric hindrance. This often leads to improved pharmacokinetic and pharmacodynamic profiles. This guide will explore the synthesis and therapeutic potential of this promising class of compounds.

Synthesis and Chemical Properties

The synthesis of 3-fluorobenzyl substituted cyclohexane diamine derivatives typically involves the N-alkylation of a cyclohexane diamine core with a suitable 3-fluorobenzyl halide. The choice of starting materials and reaction conditions is critical to control the degree of substitution and the stereochemical outcome.

General Synthetic Approach: N-Alkylation

A common and direct method for the synthesis of these derivatives is the nucleophilic substitution reaction between a cyclohexane diamine and a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or chloride.

Caption: General workflow for the synthesis of 3-fluorobenzyl substituted cyclohexane diamine derivatives.

Detailed Experimental Protocol: Synthesis of N,N'-bis(3-fluorobenzyl)-trans-cyclohexane-1,2-diamine

This protocol provides a representative procedure for the di-substitution of trans-cyclohexane-1,2-diamine.

Materials:

-

trans-1,2-Diaminocyclohexane

-

3-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

To a solution of trans-1,2-diaminocyclohexane (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.2 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-fluorobenzyl bromide (2.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure N,N'-bis(3-fluorobenzyl)-trans-cyclohexane-1,2-diamine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

The incorporation of the 3-fluorobenzyl moiety influences key physicochemical properties relevant to drug development.

| Property | Typical Value Range | Significance in Drug Design |

| Molecular Weight | 300 - 450 g/mol | Influences absorption and distribution. |

| logP (Lipophilicity) | 3.0 - 5.0 | Affects solubility, permeability, and plasma protein binding. |

| pKa (Basicity) | 8.5 - 10.0 | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Polar Surface Area (PSA) | 24 - 50 Ų | Correlates with membrane permeability and oral bioavailability. |

Pharmacological Applications

While the 3-fluorobenzyl substituted cyclohexane diamine scaffold holds promise in various therapeutic areas, including as antimicrobial and antifungal agents, a particularly compelling application lies in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV).[1][2]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[3]

Mechanism of Action and Structure-Activity Relationships (SAR)

The 3-fluorobenzyl substituted cyclohexane diamine derivatives are designed to interact with the active site of the DPP-IV enzyme. The cyclohexane diamine core provides a rigid scaffold to position the substituents for optimal binding.

-

The Amino Group: One of the amino groups of the cyclohexane diamine core is believed to form key interactions with the S1 sub-pocket of the DPP-IV active site, which often contains a nitrile or other small, polar group in established inhibitors.[4]

-

The 3-Fluorobenzyl Group: The 3-fluorobenzyl moiety typically occupies the hydrophobic S2 sub-pocket. The fluorine atom can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the active site, thereby enhancing binding affinity and selectivity.[3] The meta-position of the fluorine is often preferred over ortho or para substitutions for optimal interaction within the binding pocket.[4]

Caption: Proposed binding mode of a 3-fluorobenzyl substituted cyclohexane diamine derivative in the DPP-IV active site.

Future Perspectives and Conclusion

3-fluorobenzyl substituted cyclohexane diamine derivatives represent a highly promising and versatile class of compounds for drug discovery. Their synthetic accessibility, coupled with the favorable physicochemical and pharmacological properties imparted by the strategic combination of the cyclohexane diamine scaffold and the 3-fluorobenzyl moiety, makes them prime candidates for further investigation.

The development of potent and selective DPP-IV inhibitors remains a key area of focus, with the potential to yield novel therapeutics for type 2 diabetes. Furthermore, the exploration of these derivatives in other therapeutic areas, such as oncology and infectious diseases, is warranted. As our understanding of the structure-activity relationships of this chemical class deepens, we can anticipate the emergence of new and improved drug candidates based on this remarkable scaffold.

References

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024). MDPI. [Link]

-

Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. [Link]

-

Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. (2011). PubMed. [Link]

-

Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. (2025). ResearchGate. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). PMC. [Link]

- Uses of DPP-IV inhibitors. (2014).

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). PMC. [Link]

-

DPP IV inhibitor formulations. (n.d.). PubChem. [Link]

-

CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. [Link]

Sources

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US8673927B2 - Uses of DPP-IV inhibitors - Google Patents [patents.google.com]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemical & Functional Analysis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

[1]

Executive Summary

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine represents a critical class of conformationally restricted diamines used in medicinal chemistry as rigid linkers, lysosomotropic agents, and pharmacophore scaffolds.[1] The molecule consists of a central cyclohexane ring substituted at the 1 and 4 positions with secondary amines, each capped with a 3-fluorobenzyl group.[1]

The core distinction lies in the stereochemistry of the cyclohexane ring.[2][3][4][5] The trans-isomer (typically diequatorial) imposes an extended, linear spatial arrangement, whereas the cis-isomer (axial-equatorial) creates a bent, non-linear vector.[1] This geometric divergence dictates the molecule's thermodynamic stability, basicity (pKa), lipophilicity (LogP), and binding affinity in biological systems.

This guide provides a rigorous technical analysis of the cis and trans isomers, detailing their structural dynamics, synthetic isolation, and functional implications in drug development.

Structural & Conformational Analysis

The stereochemical identity of the molecule is defined by the relative orientation of the bulky N-(3-fluorobenzyl) substituents on the cyclohexane chair.[1]

The Trans-Isomer (Thermodynamic Product)

In the trans-1,4-disubstituted cyclohexane, the two substituents can exist in either a diequatorial (e,e) or diaxial (a,a) conformation.[1]

-

Diequatorial (e,e): Both bulky amino-benzyl groups extend outward from the ring equator.[1] This minimizes 1,3-diaxial interactions, making it the globally minimized energy state (approx. 2–3 kcal/mol more stable than diaxial).[1]

-

Geometry: The angle between the two nitrogen vectors is 180°, creating a linear scaffold ideal for bridging distant binding pockets (e.g., in PROTAC linkers or channel blockers).

The Cis-Isomer (Kinetic/Bent Product)

The cis-isomer invariably possesses one substituent in the equatorial position and the other in the axial position (a,e).[1][2]

-

Ring Flip Dynamics: A ring flip converts the axial group to equatorial and vice versa, but the molecule remains energetically degenerate (identical energy states), assuming the substituents are identical.

-

Geometry: The vectors project at an angle (approx. 60–120° depending on conformational flexibility), creating a "U" or "V" shape.

Conformational Energy Diagram (DOT Visualization)[1]

Figure 1: Conformational landscape of 1,4-disubstituted cyclohexanes. The Trans-Diequatorial state represents the thermodynamic minimum.[1]

Physicochemical Profiling

The 3-fluorobenzyl group acts as a bioisostere for benzyl, with the fluorine atom increasing metabolic stability (blocking para-oxidation if 4-F, or modifying electronics at 3-F) and lipophilicity.[1]

Comparative Properties Table[1]

| Property | Trans-Isomer (e,e) | Cis-Isomer (a,e) | Mechanistic Rationale |

| Melting Point | High (>100°C typical) | Lower | Trans isomers pack more efficiently in the crystal lattice due to symmetry (center of inversion).[1] |

| Solubility | Lower in polar solvents | Higher | Higher lattice energy of trans reduces dissolution rate; cis asymmetry disrupts packing.[1] |

| Basicity (pKa) | Slightly Higher | Slightly Lower | In cis, the axial amine is more sterically crowded, slightly hindering solvation of the protonated cation. |

| LogP (Lipophilicity) | Higher | Lower | Trans (e,e) has a smaller molecular footprint and better solvent exposure of hydrophobic patches compared to the "folded" cis.[1] |

| Chromatographic Retention | Elutes Later (RP-HPLC) | Elutes Earlier | Trans interacts more strongly with C18 stationary phases due to planar hydrophobicity.[1] |

Impact of the 3-Fluoro Group

The fluorine atom at the meta position of the benzyl ring exerts an inductive electron-withdrawing effect (-I).[1]

-

pKa Modulation: It lowers the pKa of the secondary amine by approximately 0.5–1.0 log units compared to the non-fluorinated benzyl analog, reducing the percentage of ionization at physiological pH (7.4). This often improves membrane permeability.[1]

-

Metabolic Stability: The C-F bond prevents metabolic hydroxylation at the 3-position.[1]

Synthesis & Separation Methodologies

Researchers typically encounter two scenarios: synthesizing the mixture and separating it, or stereoselective synthesis.

Synthetic Workflow (Reductive Amination)

The most common route involves the reductive amination of 1,4-cyclohexanedione with 3-fluorobenzylamine.[1] This yields a mixture of cis and trans isomers (typically 60:40 to 40:60 depending on reducing agent).[1]

Separation Protocol (Self-Validating System)

To isolate the pure trans isomer from a mixture, exploit the differential solubility of the hydrochloride salts.[6]

Step-by-Step Protocol:

-

Salt Formation: Dissolve the crude diamine mixture in Methanol (MeOH).

-

Acidification: Slowly add concentrated HCl (or HCl in dioxane) until pH < 2.

-

Precipitation: The trans-dihydrochloride salt is significantly less soluble in MeOH/EtOH mixtures than the cis salt.[1]

-

Filtration: Filter the white precipitate.[1] This is predominantly the trans isomer.[1]

-

Recrystallization: Recrystallize from hot water/ethanol to achieve >98% diastereomeric purity.

-

Free Basing: Treat the solid with 1N NaOH and extract with Dichloromethane (DCM) to recover the free base.[1]

Synthetic Logic Diagram

Figure 2: Workflow for the isolation of the Trans-isomer via selective crystallization.

Biological Implications & Applications[1]

Vector Analysis in Drug Design[1]

-

Trans-Isomer (The "Rod"): Used when the target binding sites are 10–12 Å apart.[1] Common in PROTAC linkers , where the linker must span the E3 ligase and the Target Protein without inducing steric clashes. The rigidity of the trans-cyclohexane prevents the "collapse" of the linker, maintaining an extended conformation.[1]

-

Cis-Isomer (The "Turn"): Used to induce a turn or when the binding pocket is curved.[1] Less common in linear linkers but valuable in macrocyclization strategies.[1]

Lysosomotropism

Both isomers are lipophilic weak bases.[1] They accumulate in acidic organelles (lysosomes) via ion trapping.[1] The trans isomer, being more lipophilic (higher LogP), typically enters cells faster but may also have higher phospholipidosis potential compared to the cis isomer.

References

-

PubChem. 1,4-Diaminocyclohexane Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Google Patents. Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine (US3880925A).[1] Available at: [1]

-

Master Organic Chemistry. The conformations of Cis- and Trans-1,4-Disubstituted Cyclohexanes. Available at: [Link](Note: General principles of cyclohexane stereochemistry applied).

Sources

- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. differencebetween.com [differencebetween.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Methodological & Application

Synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine via Reductive Amination: An Application Note and Detailed Protocol

Introduction: The Significance of Fluorinated Diamines in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1] The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Symmetrically substituted diamines, such as the target molecule N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine, are valuable building blocks in the synthesis of a wide array of pharmacologically active compounds and serve as versatile linkers in various chemical applications, including the development of PROTACs (Proteolysis Targeting Chimeras).[2] This document provides a comprehensive guide to the synthesis of this fluorinated diamine via a robust and widely utilized method: reductive amination.

The Chemistry: A Closer Look at Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which can often lead to over-alkylation.[3] The reaction proceeds in a "one-pot" fashion, involving two key sequential steps:

-

Imine/Iminium Ion Formation: The process begins with the reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or its protonated form, the iminium ion. This step is often catalyzed by the presence of a mild acid.

-

In Situ Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion to the corresponding amine.

A critical aspect of this one-pot procedure is the choice of the reducing agent. It must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the in situ formed imine or iminium ion.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[4][5][6] Unlike other reducing agents like sodium cyanoborohydride (NaBH₃CN), it avoids the use and generation of toxic cyanide species.[3][6]

The overall reaction for the synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine is a double reductive amination, where both primary amine functionalities of cyclohexane-1,4-diamine react with two equivalents of 3-fluorobenzaldehyde.

Visualizing the Workflow

Figure 1. A schematic overview of the experimental workflow for the synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine.

Experimental Protocol

This protocol details the synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Cyclohexane-1,4-diamine (cis/trans mixture) | 114.19 | 1.14 g | 10.0 | 1.0 |

| 3-Fluorobenzaldehyde | 124.11 | 2.73 g (2.33 mL) | 22.0 | 2.2 |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 5.08 g | 24.0 | 2.4 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - | - |

| Brine (saturated aqueous NaCl) | - | 50 mL | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |

| Silica gel for column chromatography | - | As needed | - | - |

| Eluent for chromatography (e.g., Ethyl acetate/Hexanes) | - | As needed | - | - |

Instrumentation:

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Magnetic stir plate

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

NMR spectrometer and Mass spectrometer for product characterization

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexane-1,4-diamine (1.14 g, 10.0 mmol).

-

Addition of Reactants: Dissolve the diamine in anhydrous dichloromethane (100 mL). To this solution, add 3-fluorobenzaldehyde (2.33 mL, 22.0 mmol).

-

Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate di-imine.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (5.08 g, 24.0 mmol) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Work-up - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine.

-

Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

Safety and Handling Precautions

-

3-Fluorobenzaldehyde: This compound is a flammable liquid and vapor.[7][8] It can cause skin and eye irritation and may cause respiratory irritation.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Sodium Triacetoxyborohydride: This reagent is a water-reactive substance that releases flammable gases upon contact with water.[10] It can cause serious eye damage and skin irritation.[10][11] Handle in a dry, inert atmosphere and avoid contact with moisture.[10][12] Wear appropriate PPE.[12][13]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle only in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when performing this procedure. Ensure proper ventilation.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (1-2 equivalents) can be added to catalyze the imine formation.[4][14] However, this should be done cautiously as it can also promote the reduction of the aldehyde by sodium triacetoxyborohydride.

-

Stereoisomers: The starting cyclohexane-1,4-diamine is typically a mixture of cis and trans isomers.[15] The final product will therefore also be a mixture of cis and trans isomers, which may or may not be separable by standard column chromatography. The stereochemistry of the final product can be confirmed by advanced analytical techniques if required.

-

Purity of Reagents: The use of anhydrous solvent is crucial for the success of the reaction, as moisture can decompose the sodium triacetoxyborohydride.[10]

Conclusion

The reductive amination protocol described herein provides an efficient and reliable method for the synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine. The use of sodium triacetoxyborohydride as the reducing agent ensures a safe and selective transformation. This detailed guide, from the underlying chemical principles to a step-by-step protocol and safety considerations, is intended to empower researchers in their synthesis of this and other valuable fluorinated amine building blocks for drug discovery and development.

References

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Preparation of trans cyclohexane 1,4-diamine.

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. National Center for Biotechnology Information. [Link]

-

N 1,N 4-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. National Center for Biotechnology Information. [Link]

-

112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Biosolve. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine,C20H18F2N2. ResearchGate. [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. ResearchGate. [Link]

-

SAFETY DATA SHEET - 3-Fluorobenzaldehyde. Thermo Fisher Scientific. [Link]

-

Reductive Amination. Myers Research Group, Harvard University. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

-

N 1,N 4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. Sodium Triacetoxyborohydride [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.ca [fishersci.ca]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine hydrochloride salt

Introduction

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine and its hydrochloride salt are valuable intermediates in the development of novel pharmaceutical agents and functional materials. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The cyclohexane-1,4-diamine core provides a robust, three-dimensional scaffold that can be functionalized to explore chemical space in drug discovery programs. The trans-isomer, in particular, offers a well-defined stereochemical arrangement, with the two substituents occupying equatorial positions in the more stable chair conformation, minimizing steric hindrance.[1][2]

This document provides a comprehensive guide for the synthesis, purification, and characterization of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine and its subsequent conversion to the hydrochloride salt. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed, step-by-step instructions and explaining the rationale behind key experimental choices.

Synthesis Strategy: Reductive Amination

The core of this synthesis is a one-pot reductive amination reaction. This widely utilized transformation in organic chemistry allows for the efficient formation of carbon-nitrogen bonds.[3][4] The process involves two key steps that occur in sequence in the same reaction vessel:

-

Imine Formation: The reaction is initiated by the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This step is typically acid-catalyzed.

-

Reduction: The resulting imine is then reduced in situ to the corresponding amine.

For the preparation of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine, we will employ a double reductive amination of 1,4-cyclohexanedione with two equivalents of 3-fluorobenzylamine.

Stereochemical Considerations

The use of 1,4-cyclohexanedione as a starting material will result in a mixture of cis and trans isomers of the final product. In many applications, the trans isomer is the desired product due to its more stable diequatorial conformation.[1][5] The purification steps outlined below are crucial for isolating the desired stereoisomer.

Experimental Protocols

Part 1: Synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

This protocol details the synthesis of the free base via reductive amination.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 1,4-Cyclohexanedione | 112.13 | 5.00 g | 44.6 mmol | |

| 3-Fluorobenzylamine | 125.14 | 12.28 g (11.16 mL) | 98.1 mmol | 2.2 equivalents |

| Sodium triacetoxyborohydride | 211.94 | 28.34 g | 133.7 mmol | 3.0 equivalents |

| Dichloromethane (DCM) | - | 250 mL | - | Anhydrous |

| Saturated aq. NaHCO₃ | - | 200 mL | - | |

| Deionized Water | - | 200 mL | - | |

| Brine | - | 100 mL | - | |

| Anhydrous MgSO₄ | - | - | - |

Instrumentation:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-cyclohexanedione (5.00 g, 44.6 mmol) and anhydrous dichloromethane (250 mL).

-

Addition of Amine: Add 3-fluorobenzylamine (12.28 g, 98.1 mmol) to the stirred suspension.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (28.34 g, 133.7 mmol) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (200 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with deionized water (200 mL) and then brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Part 2: Purification of the Free Base

The crude product will be a mixture of cis and trans isomers. Purification can be achieved by column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Dichloromethane

-

Methanol

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent may need to be adjusted based on TLC analysis. The trans-isomer is typically less polar and will elute first.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to yield the purified N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine as a solid.

Part 3: Preparation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its stability and handling properties.

Materials:

-

Purified N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

-

Anhydrous diethyl ether

-

2 M HCl in diethyl ether

Procedure:

-

Dissolution: Dissolve the purified diamine in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.[6]

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any excess HCl.

-

Drying: Dry the N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine hydrochloride salt under vacuum to a constant weight.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine hydrochloride.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the 3-fluorobenzyl groups, the benzylic CH₂ protons, and the cyclohexane ring protons. The integration of these peaks should be consistent with the proposed structure. |

| ¹³C NMR | Signals for the carbons of the cyclohexane ring and the 3-fluorobenzyl groups. The number of signals will depend on the symmetry of the molecule. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the mass of the free base [M+H]⁺. |

| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching. |

| Melting Point | A sharp melting point for the purified hydrochloride salt, indicating high purity. |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The reductive amination reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent and the imine intermediate.

-

Stoichiometry of Reducing Agent: An excess of the reducing agent is used to ensure complete conversion of the imine to the amine.

-

Isomer Separation: The separation of the cis and trans isomers by column chromatography may require careful optimization of the eluent system.

-

Salt Formation: The addition of HCl should be done carefully to avoid the formation of an oil. If an oil forms, it may be necessary to triturate it with fresh solvent to induce crystallization.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine hydrochloride salt. By following these procedures, researchers can reliably produce this valuable compound for use in a variety of scientific applications. The explanation of the underlying chemical principles and troubleshooting tips will aid in the successful execution of this synthesis.

References

- U.S. Patent No. 4,486,603A. (1984). Preparation of trans cyclohexane 1,4-diamine. Google Patents.

- Kimish, A. (1875). N1,N4-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. Berichte der deutschen chemischen Gesellschaft, 8(2), 1026-1029.

-

Sipilä, H., et al. (2018). The results from reductive amination of cyclohexanone with benzylamine... ResearchGate. Retrieved from [Link]

-

Reusch, W. (2022). 4.10: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Girik, P. S., et al. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis Online. Retrieved from [Link]

-

Pinto, A., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Retrieved from [Link]

-

Taylor, E. C., & McKillop, A. (1963). Diaminouracil hydrochloride. Organic Syntheses, 43, 28. Retrieved from [Link]

-

Hering, F., et al. (2016). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. Royal Society of Chemistry. Retrieved from [Link]

- U.S. Patent No. 2,760,979A. (1956). Process for manufacturing ethylenediamine hydrochloride. Google Patents.

-

Dr. S. S. Deshmukh. (2020, December 16). Conformational analysis of 1,4 disubstituted cyclohexane [Video]. YouTube. [Link]

-

Szostak, M., & Szostak, R. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. Retrieved from [Link]

-

Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733. Retrieved from [Link]

-

Vargas, M., et al. (2013). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. ResearchGate. Retrieved from [Link]

-

chemist1243. (2019, November 18). diethylamine hydrochloride synthesis question. Sciencemadness Discussion Board. Retrieved from [Link]

-

Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. Retrieved from [Link]

-

Ogiwara, Y., Uchiyama, T., & Sakai, N. (2016). Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. Angewandte Chemie International Edition, 55(5), 1864–1867. Retrieved from [Link]

-

Fiveable. (2025, August 15). 1,4-disubstituted cyclohexanes Definition. Retrieved from [Link]

-

Bibi, S., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(7), 4786–4799. Retrieved from [Link]

-

Reetz, M. T., & Jaeger, R. (1993). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses, 72, 62. Retrieved from [Link]

-

Wang, D., et al. (2024). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. Chemistry – A European Journal, 30(21), e202400239. Retrieved from [Link]

-

Quick Company. (n.d.). “Process For Preparing Diamine Compound”. Retrieved from [Link]

-

Gati, W., & Roisnel, T. (2016). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 52(63), 9879–9882. Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Determining the Solubility of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine in DMSO and Water for Drug Discovery Applications

Abstract

Solubility is a critical physicochemical property that dictates the developability of a potential drug candidate.[1][2] Poor aqueous solubility can hinder absorption and lead to low bioavailability, while insolubility in organic solvents like dimethyl sulfoxide (DMSO) complicates handling and screening in early-stage discovery. This document provides a comprehensive guide for determining the solubility of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine, a novel small molecule, in both DMSO and aqueous media. It combines a predictive structural analysis with detailed, field-proven protocols for kinetic and thermodynamic solubility determination.

Introduction and Physicochemical Profile

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine is a symmetrical molecule featuring a central cyclohexane-1,4-diamine core. This core exists as a mixture of cis and trans isomers, which can influence crystal packing and, consequently, solubility.[3] The key structural features influencing its solubility are:

-

Cyclohexane Core: A non-polar, saturated aliphatic ring that contributes to the molecule's overall lipophilicity.

-

Secondary Amines: Two secondary amine groups (-NH-) on the cyclohexane ring can act as both hydrogen bond donors and acceptors. These groups are basic and can be protonated at physiological pH, which would dramatically increase aqueous solubility.

-

Fluorobenzyl Groups: Two 3-fluorobenzyl substituents. The phenyl rings are hydrophobic, while the fluorine atoms are highly electronegative. Fluorine substitution can modulate properties like lipophilicity and pKa.[4][5] Often, fluorination increases lipophilicity, which can decrease aqueous solubility.[6][7]

Solubility Prediction: Based on the principle of "like dissolves like," the molecule's large hydrophobic surface area from the benzyl and cyclohexane groups suggests limited aqueous solubility.[8] However, the polar secondary amine groups will enhance solubility in polar solvents.

-

In DMSO: As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds.[9][10] It can accept hydrogen bonds from the amine groups and effectively solvate the hydrophobic regions of the molecule. Therefore, N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine is predicted to have high solubility in DMSO.

-

In Water: Water is a polar protic solvent. While the amine groups can hydrogen bond with water, the large, non-polar hydrocarbon structure is expected to dominate, leading to low intrinsic aqueous solubility . The solubility in aqueous buffers will be highly dependent on the pH due to the basic nature of the amine groups.

The Importance of Kinetic vs. Thermodynamic Solubility

In drug discovery, two types of solubility are measured, and understanding the difference is crucial for correct data interpretation.[11][12]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of an aqueous solution after being added from a concentrated DMSO stock.[1][13] It is a rapid, high-throughput measurement relevant for early discovery screening, where compounds are almost always handled in DMSO.[1][14][15] The resulting value represents a metastable state and is often higher than the thermodynamic solubility.[11][12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[11] It is determined by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24 hours).[13][16] This measurement is critical for later-stage development, including formulation and toxicology studies.[1][13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] subgraph "Solubility Concepts" A[Solubility] --> B[Kinetic Solubility]; A --> C[Thermodynamic Solubility]; end subgraph "Experimental Context" B --> D["High-Throughput Screening (HTS)Early Discovery"]; C --> E["Lead Optimization & FormulationPreclinical Development"]; end subgraph "Methodology" D --> F["DMSO Stock AdditionRapid Precipitation(Nephelometry)"]; E --> G["Solid Compound EquilibrationLong Incubation(Shake-Flask)"]; end subgraph "Result Interpretation" F --> H["Metastable ConcentrationOften Higher Value"]; G --> I["True EquilibriumGold Standard"]; end } caption [fontname="Arial", label="Logical Flow: Kinetic vs. Thermodynamic Solubility.", labelloc=b, fontsize=10] enddot Caption: Differentiating Kinetic and Thermodynamic Solubility.

Protocols for Solubility Determination

The following protocols provide step-by-step instructions for determining the kinetic and thermodynamic solubility of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine.

Protocol 1: Kinetic Solubility in Aqueous Buffer via Nephelometry

This high-throughput method assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer. Precipitation is detected by light scattering using a nephelometer.[14][17][18]

Materials and Equipment:

-

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

-

DMSO (anhydrous, ≥99.9%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well clear-bottom microplates

-

Automated liquid handler or multichannel pipettes

-

Plate-based nephelometer (e.g., NEPHELOstar)

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Mapping: Design the plate layout. Include wells for a serial dilution of the test compound, buffer-only blanks, and DMSO-only controls.

-

Compound Dispensing: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the first row of a 96-well plate. Perform a 2-fold serial dilution in DMSO down the plate.

-

Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to all wells containing the compound and to the control wells. This brings the final DMSO concentration to 2%. The final compound concentrations will range from 200 µM down to low µM levels.

-

Incubation and Measurement:

-

Immediately place the plate on a shaker and mix for 2 minutes at 800 RPM.

-

Transfer the plate to the nephelometer and take an initial reading (T=0).

-

Incubate the plate at room temperature (25°C), protected from light, for 2 hours.[13]

-

After incubation, shake the plate again for 2 minutes and take the final reading.

-

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in nephelometric turbidity units (NTU) compared to the DMSO-only controls.

Protocol 2: Thermodynamic Solubility in Water (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of the solid compound.[19] It requires more time and compound but provides a true thermodynamic value.[13][16]

Materials and Equipment:

-

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine (solid powder)

-

Deionized water (or buffer of choice)

-

HPLC-grade acetonitrile (ACN) and methanol

-

Glass vials (e.g., 2 mL) with screw caps

-

Orbital shaker with temperature control (set to 25°C)

-

Centrifuge

-

HPLC-UV system

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to three separate glass vials. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of deionized water to each vial.

-

Equilibration:

-

Sample Processing:

-

After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis (HPLC-UV):

-

Carefully remove a known aliquot of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable mobile phase (e.g., 50:50 ACN:water) to a concentration within the linear range of the HPLC-UV detector.

-

Prepare a standard calibration curve by making serial dilutions of a known concentration of the compound (prepared in the same diluent).

-

Inject the diluted samples and the standards onto the HPLC-UV system.

-

Quantify the concentration in the supernatant by comparing its peak area to the calibration curve. The resulting concentration is the thermodynamic solubility.

-

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

} caption [fontname="Arial", label="Experimental Workflows for Solubility Assays.", labelloc=b, fontsize=10] enddot Caption: Experimental Workflows for Solubility Assays.

Data Presentation and Interpretation

Results should be recorded clearly to allow for direct comparison.

| Parameter | Solvent/Medium | Method | Incubation Time | Temperature | Result (µg/mL or µM) |

| Predicted Solubility | DMSO | - | - | - | High |

| Predicted Solubility | Water | - | - | - | Low |

| Kinetic Solubility | PBS, pH 7.4 | Nephelometry | 2 hours | 25°C | Experimental Value |

| Thermodynamic Solubility | Deionized Water | Shake-Flask/HPLC | 24 hours | 25°C | Experimental Value |

| Thermodynamic Solubility | DMSO | Shake-Flask/HPLC | 24 hours | 25°C | Experimental Value |

Interpretation:

-

A high solubility in DMSO (>10 mg/mL) confirms its suitability as a stock solvent for screening campaigns.[20]

-

A low aqueous solubility (<10 µg/mL) may indicate potential bioavailability challenges.

-

A large difference between kinetic and thermodynamic solubility suggests that the compound readily forms supersaturated solutions, which can be a risk for precipitation in vivo.

Troubleshooting and Expert Considerations

-

DMSO Effects: While an invaluable solvent, DMSO is not inert. At high concentrations, it can affect cell viability and interfere with some biological assays.[9][21] It is standard practice to keep the final DMSO concentration in aqueous assays below 0.5% or 1%.

-

pH Dependence: For ionizable compounds like this diamine, aqueous solubility will be highly pH-dependent. The protocol should be repeated in buffers of different pH values (e.g., pH 5.0 and pH 7.4) to simulate conditions in the gastrointestinal tract.

-

Compound Stability: Before initiating long incubations for thermodynamic solubility, it is crucial to confirm the compound's stability in the chosen medium to ensure degradation does not affect the results.

-

Solid-State Form: The solubility of a compound can be influenced by its solid-state form (e.g., crystalline vs. amorphous, polymorphs). The thermodynamic solubility value is only valid for the specific form tested.[11][12]

References

-

N,N-Diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Retrieved from [Link]

-

Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). National Center for Biotechnology Information. Retrieved from [Link]

-

1,4-Diaminocyclohexane. (n.d.). PubChem. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]

-

Predicting Solubility. (n.d.). Rowan. Retrieved from [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Organic Process Research & Development. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Inventiva. Retrieved from [Link]

-